molecular formula C20H19N3S B2356277 2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 338415-97-7

2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2356277
CAS RN: 338415-97-7
M. Wt: 333.45
InChI Key: ITQYHTPAVRVWSN-UHFFFAOYSA-N
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Description

The compound “2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. For instance, a method for the synthesis of pyrimidines involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been analyzed using various spectroscopic techniques. Computational tools have been used to investigate the molecular and electronic behavior of these compounds . Quantum and chemical parameters have been calculated and the molecular electrostatic surface potential (MEP) has been studied .


Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions. For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives have been studied. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties have been reported .

Scientific Research Applications

Antitumor and Antibacterial Agent

A study by Gangjee et al. (1996) synthesized novel compounds related to 2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine as potential inhibitors of thymidylate synthase (TS), targeting antitumor and antibacterial applications. These compounds showed promising results against human TS, suggesting their utility as antitumor agents (Gangjee et al., 1996).

Antihypertensive Activity

Alam et al. (2010) designed and synthesized compounds, including derivatives of this compound, to investigate their antihypertensive activity. The results showed a significant decrease in blood pressure in rats, comparing favorably with the standard drug nifedipine (Alam et al., 2010).

Anti-Inflammatory Activity

Tozkoparan et al. (1998, 1999) synthesized thiazolo[3,2-a]pyrimidines, structurally related to the query compound, demonstrating notable anti-inflammatory activity in animal models. These findings suggest potential applications in anti-inflammatory drug development (Tozkoparan et al., 1998) (Tozkoparan et al., 1999).

Antifolate Inhibitors and Antitumor Agents

Gangjee et al. (2007) explored the use of pyrrolo[2,3-d]pyrimidine derivatives as classical and nonclassical antifolate inhibitors, targeting dihydrofolate reductase (DHFR) inhibition for antitumor applications. This research highlights the compound's potential in cancer treatment (Gangjee et al., 2007).

G Protein-Coupled Receptor Agonists

Katamreddy et al. (2012) discovered that 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines, structurally related to the query compound, act as G protein-coupled receptor 119 (GPR119) agonists. These findings have implications for the treatment of type 2 diabetes (Katamreddy et al., 2012).

Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase

Gangjee et al. (2005) synthesized and evaluated classical antifolates derived from pyrrolo[2,3-d]pyrimidine as dual inhibitors of DHFR and TS. This research suggests potential in developing compounds for antitumor therapy (Gangjee et al., 2005).

properties

IUPAC Name

2-benzylsulfanyl-4-methyl-7-phenyl-5,6-dihydropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3S/c1-15-18-12-13-23(17-10-6-3-7-11-17)19(18)22-20(21-15)24-14-16-8-4-2-5-9-16/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQYHTPAVRVWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=NC(=N1)SCC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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